molecular formula C26H26N4O3S B6000907 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine

Cat. No.: B6000907
M. Wt: 474.6 g/mol
InChI Key: CUULIGRCDOPMPJ-UHFFFAOYSA-N
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Description

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phthalazin-1-amine core, substituted with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group and an N-(2-methylphenyl) group. The molecular formula of this compound is C24H24N4O3S, and it has a molecular weight of approximately 448.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(morpholin-4-ylsulfonyl)aniline
  • N-(2-methylphenyl)phthalazin-1-amine
  • 4-methyl-3-(morpholin-4-ylsulfonyl)phenylamine

Uniqueness

4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-N-(2-methylphenyl)phthalazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-N-(2-methylphenyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-7-3-6-10-23(18)27-26-22-9-5-4-8-21(22)25(28-29-26)20-12-11-19(2)24(17-20)34(31,32)30-13-15-33-16-14-30/h3-12,17H,13-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUULIGRCDOPMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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